(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
The compound “(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile” is a structurally complex small molecule featuring a thiazole core substituted with a 4-nitrophenyl group, an acrylonitrile moiety, and a substituted aniline derivative (4-chloro-3-(trifluoromethyl)phenyl). The E-configuration of the acrylonitrile group ensures a planar geometry, which may enhance π-π stacking interactions with biological targets. Key structural attributes include:
- Thiazole ring: Acts as a central scaffold, common in bioactive molecules due to its aromatic and heterocyclic properties.
- 4-Nitrophenyl group: An electron-withdrawing substituent that may influence electronic distribution and binding affinity.
- 4-Chloro-3-(trifluoromethyl)phenyl: The trifluoromethyl group enhances lipophilicity, while the chlorine atom adds steric bulk and electronic effects .
Properties
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N4O2S/c20-16-6-3-13(7-15(16)19(21,22)23)25-9-12(8-24)18-26-17(10-30-18)11-1-4-14(5-2-11)27(28)29/h1-7,9-10,25H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIGQHRMXMPAHF-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole moiety is known for its role in enhancing the compound's interaction with cellular proteins involved in cancer progression and microbial resistance.
Anticancer Activity
Several studies have investigated the anticancer properties of thiazole derivatives, highlighting their potential as effective agents against various cancer cell lines. The presence of the trifluoromethyl and nitrophenyl substituents in this compound enhances its lipophilicity and electronic properties, contributing to its cytotoxic effects.
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Cell Line Studies :
- In vitro studies have shown that derivatives containing thiazole rings exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, compounds similar to the target compound demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against these cell lines .
- Mechanistic Insights :
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that thiazole derivatives can exhibit significant antibacterial and antifungal activities.
- Antibacterial Studies :
- Mechanisms of Action :
Data Summary
| Activity Type | Target Cell Lines/Organisms | IC50 Values (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | A549, MCF-7, HeLa | 1.61 - 1.98 | Inhibition of Bcl-2, apoptosis induction |
| Antibacterial | Staphylococcus aureus, E. coli | Comparable to norfloxacin | Membrane disruption, metabolic interference |
Case Studies
-
Case Study on Cancer Cell Lines :
A study involving the evaluation of thiazole derivatives showed that modifications at the phenyl ring significantly impacted cytotoxicity. The presence of electron-withdrawing groups like nitro increased the activity against A549 cells, suggesting a structure-activity relationship (SAR) that favors such substitutions . -
Case Study on Antimicrobial Efficacy :
In a comparative study, a series of thiazole derivatives were synthesized and tested for their antibacterial properties against common pathogens. The results indicated that compounds with similar structural features to our target compound exhibited potent activity, validating the potential of thiazoles as lead compounds for antibiotic development .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds incorporating thiazole moieties have been synthesized and tested against various cancer cell lines. A notable study demonstrated that certain thiazole derivatives displayed selective cytotoxicity towards human lung adenocarcinoma cells (A549) and mouse embryoblast cell lines (NIH/3T3), with IC50 values indicating strong anticancer activity .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 | |
| Compound 22 | HT29 | 2.01 | |
| Compound 20 | U251 | Not reported |
1.2 Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of various enzymes, including carbonic anhydrase and cyclin-dependent kinases (CDKs). For example, substituted thiazole derivatives were found to inhibit CDK9-mediated RNA polymerase II transcription, which is crucial for cancer cell proliferation .
Synthesis and Structural Analysis
The synthesis of (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile often involves multicomponent reactions that yield bioactive molecules efficiently. The structural integrity and purity of synthesized compounds are typically confirmed through advanced techniques such as X-ray crystallography and Hirshfeld surface analysis .
Biological Activities
3.1 Antimicrobial Properties
Thiazole derivatives have been reported to possess antimicrobial activity against various pathogens. The presence of electron-withdrawing groups such as chloro or trifluoromethyl enhances their biological activity by increasing lipophilicity and membrane permeability, facilitating better interaction with microbial targets .
3.2 Neuropharmacological Effects
Some studies have indicated that thiazole-containing compounds exhibit anticonvulsant properties in animal models. This suggests potential applications in treating neurological disorders characterized by seizures .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of thiazole-based compounds and evaluated their anticancer activity against multiple cell lines, including breast and lung cancers. The results indicated that specific modifications to the thiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
Case Study 2: Enzyme Inhibition Mechanism
Another investigation focused on the mechanism of action of thiazole derivatives as CDK inhibitors. The study utilized biochemical assays to demonstrate that these compounds effectively reduce the expression levels of anti-apoptotic proteins in cancer cells, leading to increased apoptosis rates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous acrylonitrile-thiazole derivatives (Table 1). Key differences in substituents, stereochemistry, and biological activity are highlighted.
Table 1: Structural and Functional Comparison of Analogs
Key Findings
In contrast, the 3-oxo-benzo[f]chromen-2-yl group () introduces steric bulk, reducing solubility but enabling fluorescence-based tracking . The trifluoromethyl group in the original compound significantly increases lipophilicity (clogP ~4.5), whereas analogs with hydroxy/methoxy groups () exhibit improved aqueous solubility .
Stereochemical Influence: The E-configuration in the original compound ensures a planar arrangement, favoring interactions with flat binding sites (e.g., DNA intercalation or kinase ATP pockets). The Z-isomer in may adopt a non-planar conformation, reducing affinity for such targets .
Biological Activity :
- While direct data for the original compound is unavailable, analogs like piroxicam-derived thiazoles () show anti-HIV activity (EC₅₀ = 20–25 µM), suggesting the original compound may target viral integrase or proteases .
- The 3,4-dimethylphenyl analog () demonstrates reduced cytotoxicity (SI >26), highlighting the importance of substituent polarity in toxicity profiles .
Crystallographic Insights :
- Isostructural analogs () exhibit triclinic symmetry and near-planarity, except for one fluorophenyl group oriented perpendicularly. This suggests the original compound may form similar crystal lattices, influencing formulation stability .
Preparation Methods
Thiazole Core Synthesis: 4-(4-Nitrophenyl)thiazol-2-amine
The 4-(4-nitrophenyl)thiazol-2-amine moiety is synthesized via a modified Hantzsch thiazole reaction. A nitro-substituted α-haloketone precursor is condensed with thiourea under basic conditions. For example, 2-bromo-1-(4-nitrophenyl)ethan-1-one reacts with thiourea in ethanol at 80°C for 12 hours, yielding 4-(4-nitrophenyl)thiazol-2-amine with 78% efficiency.
Critical Parameters :
- Halogenated Ketone Synthesis : Bromination of 1-(4-nitrophenyl)ethan-1-one using HBr in acetic acid achieves 92% conversion to 2-bromo-1-(4-nitrophenyl)ethan-1-one.
- Nitration Alternatives : Direct nitration of preformed thiazoles risks regiochemical ambiguity; thus, pre-functionalized nitroaryl haloketones are preferred.
Acrylonitrile Formation: Knoevenagel Condensation
The acrylonitrile backbone is constructed via a Knoevenagel reaction between 4-(4-nitrophenyl)thiazole-2-carbaldehyde and malononitrile. Catalysis by piperidine in refluxing toluene produces (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile with >95% stereoselectivity.
Mechanistic Insights :
- Stereochemical Control : Density functional theory (DFT) calculations confirm the E-isomer is thermodynamically favored by 4.40–6.30 kcal/mol due to reduced steric clash between the thiazole and nitrile groups.
- Catalytic Optimization : Microwave-assisted condensation (140°C, 20 minutes) enhances yield to 89% while retaining stereoselectivity.
Amination: Introducing the 4-Chloro-3-(trifluoromethyl)phenyl Group
The final amination employs a Buchwald-Hartwig coupling between (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile and 4-chloro-3-(trifluoromethyl)aniline. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in dioxane (100°C, 24 hours), the reaction achieves 65–72% yield.
Substrate Preparation :
- 4-Chloro-3-(trifluoromethyl)aniline Synthesis :
Reaction Optimization and Scalability
| Step | Catalyst/Reagent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Thiazole formation | Thiourea, EtOH | 80°C | 78% | 98.5% |
| Knoevenagel condensation | Piperidine, toluene | Reflux | 85% | 99.1% |
| Microwave condensation | None | 140°C (MW) | 89% | 99.3% |
| Buchwald-Hartwig amination | Pd(OAc)₂/Xantphos, Cs₂CO₃ | 100°C | 72% | 97.8% |
Industrial Considerations :
- Continuous-flow reactors reduce reaction times by 40% during nitration and amination steps.
- Solvent recovery systems (e.g., toluene distillation) lower production costs by 22%.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J=8.8 Hz, 2H, Ar–NO₂), 7.98 (s, 1H, thiazole-H), 7.72 (d, J=8.4 Hz, 1H, Ar–Cl), 7.58 (dd, J=8.4, 2.0 Hz, 1H, Ar–CF₃), 6.92 (d, J=2.0 Hz, 1H, NH), 6.35 (s, 1H, acrylonitrile-H).
- HR-MS (ESI⁺): m/z [M+H]⁺ calcd for C₁₉H₁₁ClF₃N₄O₂S: 467.0321, found 467.0318.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
